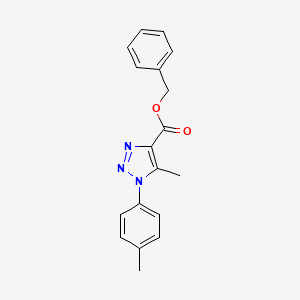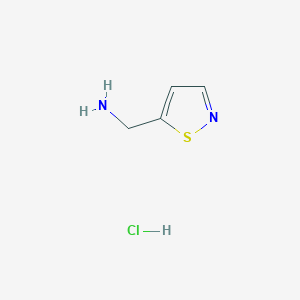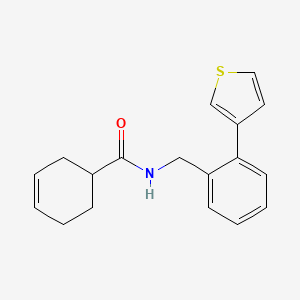
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiadiazole ring, a pyrimidine ring, and a piperazine ring. These structural components suggest that the compound may have interesting chemical and biological properties, potentially making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone likely involves multiple steps, including the formation of the thiadiazole and pyrimidine rings, followed by their coupling with the piperazine moiety. Typical reaction conditions might include:
Formation of Thiadiazole Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Pyrimidine Ring: This might involve condensation reactions between suitable amines and carbonyl compounds.
Coupling Reactions: The final step could involve coupling the thiadiazole and pyrimidine rings with the piperazine ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Possibly as a lead compound for drug development.
Industry: In the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Pathways Involved: Specific biochemical pathways that the compound influences.
類似化合物との比較
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: can be compared with other compounds containing thiadiazole, pyrimidine, or piperazine rings.
Examples: Compounds like (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanol or (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical reactivity and biological activity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary
特性
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-9-15-10(20-16-9)11(19)17-5-7-18(8-6-17)12-13-3-2-4-14-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCCDVEVOTJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2620161.png)




![5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2620171.png)

![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)

![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2620181.png)


